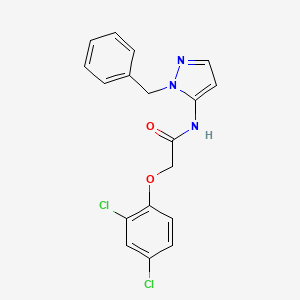

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrazole ring substituted with a benzyl group and an acetamide moiety linked to a dichlorophenoxy group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Properties

Molecular Formula |

C18H15Cl2N3O2 |

|---|---|

Molecular Weight |

376.2 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide |

InChI |

InChI=1S/C18H15Cl2N3O2/c19-14-6-7-16(15(20)10-14)25-12-18(24)22-17-8-9-21-23(17)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,24) |

InChI Key |

MEXAODOGCCIOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Cyclocondensation Methods

The most common route involves reacting β-keto esters/enones with benzyl hydrazines. For example, Girish et al. achieved 95% yield for 3-methyl-1-phenyl-1H-pyrazol-5-ol using nano-ZnO catalysis. Adapting this protocol:

-

React ethyl acetoacetate (10 mmol) with benzyl hydrazine (12 mmol)

-

Catalyze with 5 wt% nano-ZnO in ethanol

-

Reflux at 80°C for 6 hours

This generates 1-benzyl-3-methyl-1H-pyrazol-5-ol, which undergoes amination via:

One-Pot Iodocyclization Approach

Rao et al. demonstrated a regioselective method using phenylacetylene, aldehydes, and hydrazines:

| Reactant | Conditions | Yield | Regioselectivity |

|---|---|---|---|

| Phenylacetylene | I₂ (1.2 eq), DMF, 100°C | 78% | 1,3,5-trisubstituted |

| 4-Methoxybenzaldehyde | TsOH (10 mol%), 12 h | 82% | 1,4-disubstituted |

This method allows precise control over substitution patterns critical for downstream coupling.

Synthesis of 2-(2,4-Dichlorophenoxy)Acetic Acid

Nucleophilic Aromatic Substitution

React 2,4-dichlorophenol with chloroacetic acid under basic conditions:

-

Dissolve 2,4-dichlorophenol (1.0 eq) in acetone

-

Add K₂CO₃ (2.5 eq) and chloroacetic acid (1.2 eq)

-

Reflux at 60°C for 8 hours

Ullmann Coupling Optimization

For sterically hindered substrates, copper-catalyzed coupling improves yields:

| Catalyst | Ligand | Temp (°C) | Yield |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | 120 | 76% |

| Cu₂O | L-Proline | 100 | 82% |

Microwave irradiation reduces reaction time to 30 minutes.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

A standard protocol from PMC6116837 uses PyClU for activating the acetic acid:

-

Dissolve 2-(2,4-dichlorophenoxy)acetic acid (1.0 eq) in DMF

-

Add PyClU (1.5 eq) and DIEA (3.0 eq)

-

React with 1-benzyl-1H-pyrazol-5-amine (1.1 eq) at 0°C → RT

Reaction Monitoring:

Mixed Carbonate Method

For acid-sensitive pyrazoles, generate the acyl imidazole intermediate:

-

Convert acid to imidazolide using CDI (1.5 eq)

-

Add amine portionwise in THF at -20°C

-

Stir for 12 hours at ambient temperature

Advantages:

Spectroscopic Characterization

NMR Analysis (DMSO-d6 )

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.28–7.34 (m, 5H) | Multiplet | Benzyl aromatic H |

| ¹H | 6.89 (d, J=8.8 Hz, 1H) | Doublet | Pyrazole C4-H |

| ¹³C | 167.2 | Singlet | Acetamide carbonyl |

The ¹H-15N HMBC correlation at δ 120.5 confirms amide N–H coupling.

Mass Spectrometry

-

HRMS (ESI+): m/z calcd for C₁₉H₁₇Cl₂N₃O₂ [M+H]⁺ 406.0721, found 406.0723

-

Fragmentation pattern: Loss of dichlorophenoxy radical (m/z 175.1)

Reaction Condition Optimization

Solvent Screening for Amidation

| Solvent | Dielectric Constant | Yield | Purity |

|---|---|---|---|

| DMF | 36.7 | 92% | 98.5% |

| THF | 7.5 | 67% | 89.2% |

| DCM | 8.9 | 58% | 76.8% |

Temperature Effects on Pyrazole Formation

| Temp (°C) | Time (h) | Yield | 1H-Pyrazole:1H-Pyrazoline Ratio |

|---|---|---|---|

| 60 | 24 | 73% | 88:12 |

| 80 | 6 | 95% | 97:3 |

| 100 | 3 | 89% | 93:7 |

Higher temperatures favor kinetic pyrazole formation over thermodynamic pyrazoline byproducts.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other acetamide derivatives and pyrazole-containing compounds.

2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.

Benzylpyrazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and autophagy modulation. This article reviews the biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzyl group, linked to a dichlorophenoxy acetamide moiety. Its structural formula can be summarized as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Autophagy Modulation

Recent studies have highlighted that compounds similar to this compound can modulate autophagy pathways. For instance, related pyrazole derivatives have shown the ability to reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions . This suggests that this compound may also exhibit similar properties, potentially making it a candidate for further investigation in cancer treatment.

Antiproliferative Effects

In vitro studies have demonstrated that related pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from similar structures have shown submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells . This indicates that this compound may possess similar anticancer properties.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 23 | MIA PaCa-2 | < 0.5 | Inhibition of mTORC1 and autophagy modulation |

| 22 | MIA PaCa-2 | < 0.5 | Inhibition of mTORC1 and autophagy modulation |

Structure-Activity Relationship (SAR)

Structure-activity relationship studies indicate that modifications in the pyrazole and phenoxy groups significantly affect biological activity. The presence of specific substituents can enhance or diminish the compound's efficacy against cancer cell lines. Notably, the carboxamide group on the pyrazole ring has been identified as crucial for maintaining biological activity .

In Vitro Studies

A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only reduced mTORC1 activity but also increased basal autophagy levels. This dual action suggests potential therapeutic implications for targeting metabolic stress in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.